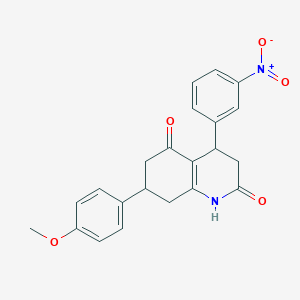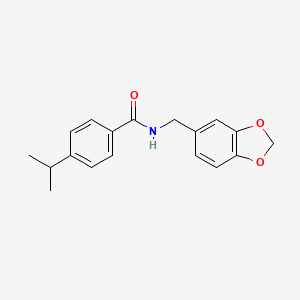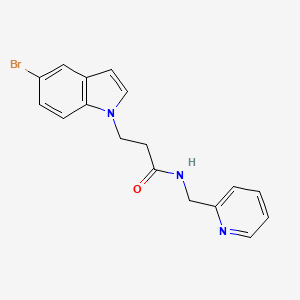![molecular formula C20H22N2O5 B4856426 3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4856426.png)
3,5-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
Morpholino and benzamide derivatives are extensively studied for their diverse biological activities and chemical properties. These compounds often serve as crucial intermediates in organic synthesis and have potential applications in medicinal chemistry, particularly due to their interactions with biological targets.
Synthesis Analysis
Synthesis of morpholino-benzamide derivatives typically involves condensation reactions, cyclization processes, and the use of specific reagents to introduce the morpholino and benzamide functionalities. For instance, the condensation of isocyanato derivatives with amines or the cyclization of intermediate compounds in the presence of morpholine are common synthesis strategies (Lu et al., 2017).
Molecular Structure Analysis
The crystal and molecular structures of these compounds are often characterized using X-ray diffraction analysis, revealing details about their conformation and the spatial arrangement of functional groups. Molecular structures are influenced by intramolecular forces and the specific substituents present on the benzamide and morpholine rings (Ji et al., 2018).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including aminomethylation and interactions with reagents like boron trifluoride diethyl etherate, which can enhance cyclization processes. The reactivity is often modulated by the substituents on the benzamide and morpholine rings, affecting the compounds' chemical behavior and potential for further functionalization (Saitoh et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-15-11-14(12-16(13-15)26-2)19(23)21-18-6-4-3-5-17(18)20(24)22-7-9-27-10-8-22/h3-6,11-13H,7-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFZOLLENVMLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4856352.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4856373.png)
![10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4856380.png)

![({2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}thio)acetic acid](/img/structure/B4856404.png)

![N-2-adamantyl-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4856417.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4856424.png)

![4-(methylthio)-N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4856439.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4856445.png)

![3-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4856470.png)